molecular formula C13H24O3 B14725718 Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate CAS No. 6289-63-0

Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate

Cat. No.: B14725718
CAS No.: 6289-63-0
M. Wt: 228.33 g/mol
InChI Key: NVXIZKYCSXQIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate can be achieved through the esterification of 3-ethyl-2-hydroxyoctanoic acid with prop-2-en-1-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of azeotropic distillation can also be employed to remove water formed during the esterification process, driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: 3-ethyl-2-hydroxyoctanoic acid.

    Reduction: Prop-2-en-1-yl 3-ethyl-2-hydroxyheptanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate involves its hydrolysis by esterases to produce 3-ethyl-2-hydroxyoctanoic acid and prop-2-en-1-ol. These products can then participate in various metabolic pathways. The ester linkage is the primary site of action, and the hydrolysis reaction is catalyzed by esterases present in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl acetate: Another ester with a similar structure but different functional groups.

    3-ethyl-2-hydroxyoctanoic acid: The acid precursor used in the synthesis of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate.

    Prop-2-en-1-yl butanoate: A similar ester with a different alkyl chain length.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both an ethyl and hydroxyl group on the octanoic acid chain. This unique structure imparts specific chemical and physical properties that can be exploited in various applications .

Properties

CAS No.

6289-63-0

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

prop-2-enyl 3-ethyl-2-hydroxyoctanoate

InChI

InChI=1S/C13H24O3/c1-4-7-8-9-11(6-3)12(14)13(15)16-10-5-2/h5,11-12,14H,2,4,6-10H2,1,3H3

InChI Key

NVXIZKYCSXQIKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)C(C(=O)OCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.